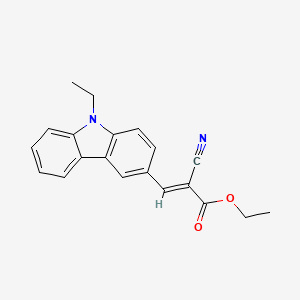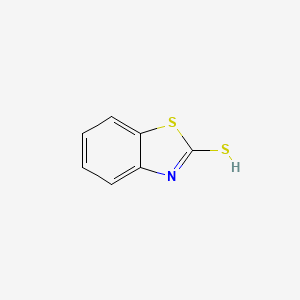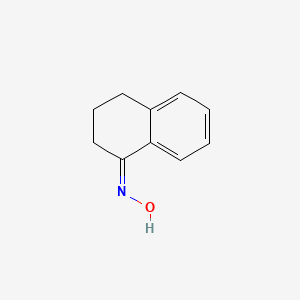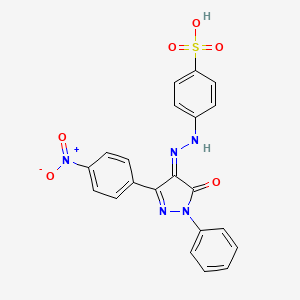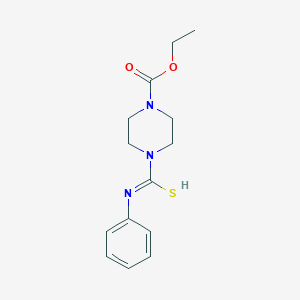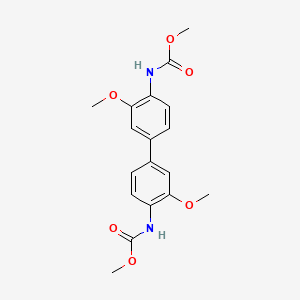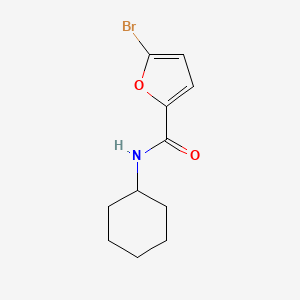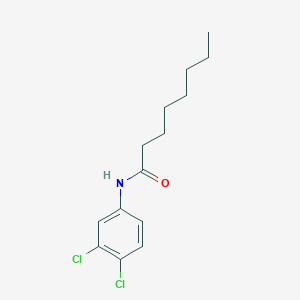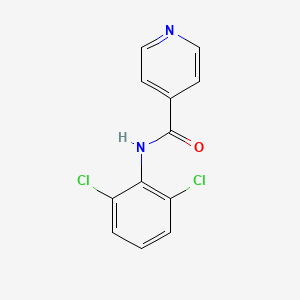
2-(4-benzyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-(4-benzyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol” is known as the BD Horizon™ BV711 Mouse Anti-Human CD69 antibody. This compound is used primarily in flow cytometry for the analysis of human peripheral blood mononuclear cells. It is a monoclonal antibody that binds to the CD69 antigen, which is expressed on the surface of activated lymphocytes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of monoclonal antibodies like BD Horizon™ BV711 Mouse Anti-Human CD69 involves several steps:
Immunization: Mice are immunized with the antigen (in this case, human CD69) to stimulate an immune response.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that can produce antibodies.
Screening: Hybridoma cells are screened to identify those producing the desired antibody.
Purification: The antibody is purified from the hybridoma cell culture supernatant using affinity chromatography.
Industrial Production Methods
In an industrial setting, the production of monoclonal antibodies involves large-scale cell culture techniques. Bioreactors are used to grow hybridoma cells, and the antibodies are harvested and purified using advanced chromatography methods to ensure high purity and yield.
化学反应分析
Types of Reactions
Monoclonal antibodies like BD Horizon™ BV711 Mouse Anti-Human CD69 do not typically undergo chemical reactions in the same way small molecules do. they can be involved in:
Binding Reactions: The antibody binds specifically to the CD69 antigen on the surface of cells.
Conjugation Reactions: The antibody can be conjugated to fluorescent dyes or other molecules for detection purposes.
Common Reagents and Conditions
Fluorescent Dyes: Conjugation with dyes such as BV711 is performed under controlled conditions to ensure the antibody retains its binding specificity.
Buffer Solutions: Aqueous buffered solutions containing bovine serum albumin and sodium azide are used to stabilize the antibody.
Major Products Formed
The primary product is the conjugated antibody, which retains its ability to bind to the CD69 antigen and can be detected using flow cytometry.
科学研究应用
The BD Horizon™ BV711 Mouse Anti-Human CD69 antibody is widely used in scientific research, particularly in:
Immunology: Studying the activation and function of lymphocytes.
Cancer Research: Investigating the role of CD69 in tumor immunity.
Infectious Diseases: Analyzing immune responses to infections.
Clinical Diagnostics: Used in flow cytometry assays to diagnose immune disorders.
作用机制
The BD Horizon™ BV711 Mouse Anti-Human CD69 antibody exerts its effects by binding specifically to the CD69 antigen on the surface of activated lymphocytes. This binding can be detected using flow cytometry, allowing researchers to analyze the activation status of immune cells. The molecular target is the CD69 antigen, and the pathway involved is the immune activation pathway.
相似化合物的比较
Similar Compounds
- BD Horizon™ BV421 Mouse Anti-Human CD69
- BD Horizon™ BV605 Mouse Anti-Human CD69
- BD Horizon™ BV786 Mouse Anti-Human CD69
Uniqueness
The BD Horizon™ BV711 Mouse Anti-Human CD69 antibody is unique due to its conjugation with the BV711 dye, which provides a specific fluorescence emission spectrum. This allows for multiplexing in flow cytometry experiments, enabling the simultaneous detection of multiple antigens on the same cell.
属性
IUPAC Name |
2-(4-benzyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-13-9-5-4-8-12(13)14-16-17-15(20)18(14)10-11-6-2-1-3-7-11/h1-9,19H,10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHGQACRBIWIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2S)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2S)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-Methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764081.png)
![N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide](/img/structure/B7764086.png)
![(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one](/img/structure/B7764099.png)

